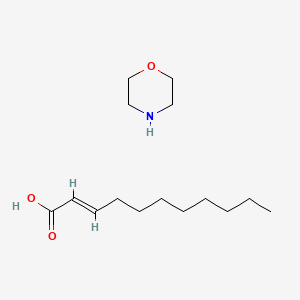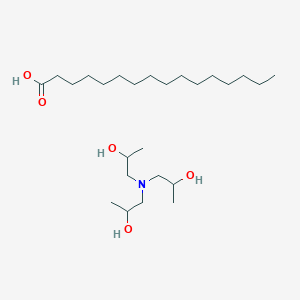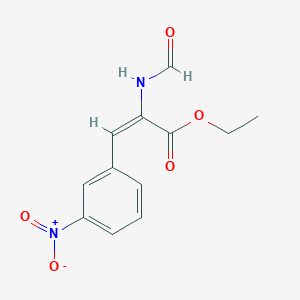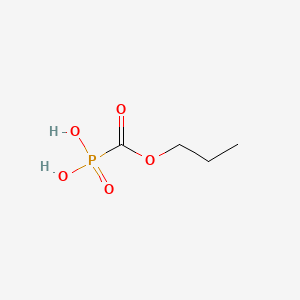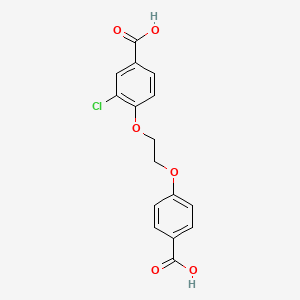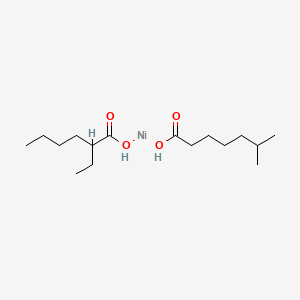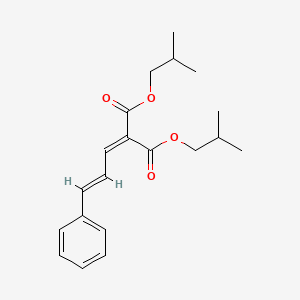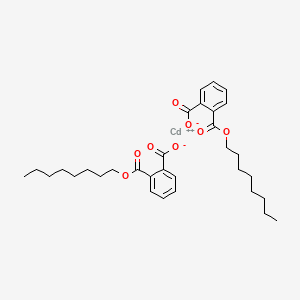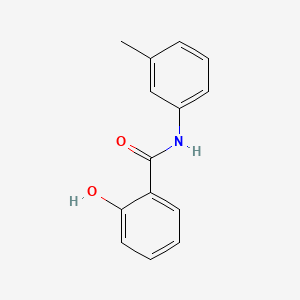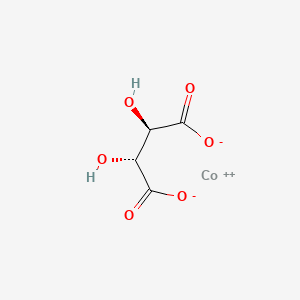
Phosphoric acid, isooctadecyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphoric acid, isooctadecyl ester is an organic compound that belongs to the class of phosphate esters. It is derived from phosphoric acid and isooctadecyl alcohol. This compound is known for its surfactant properties, making it useful in various industrial applications. Its molecular formula is C18H39O4P, and it has a molecular weight of 350.47 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
Phosphoric acid, isooctadecyl ester can be synthesized through the esterification of phosphoric acid with isooctadecyl alcohol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous processes where phosphoric acid and isooctadecyl alcohol are fed into a reactor. The reaction is catalyzed by an acid catalyst, and the product is continuously removed and purified. This method ensures high efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
Phosphoric acid, isooctadecyl ester undergoes several types of chemical reactions, including:
Substitution: The ester group can participate in substitution reactions, where the alkoxy group is replaced by another group.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis involves heating the ester with a large excess of water containing a strong acid catalyst.
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Substitution reactions often require nucleophiles such as amines or alcohols under mild conditions.
Major Products Formed
Hydrolysis: Phosphoric acid and isooctadecyl alcohol.
Oxidation: Various oxidized derivatives of the alkyl chain.
Substitution: New esters or phosphates depending on the nucleophile used.
Scientific Research Applications
Phosphoric acid, isooctadecyl ester has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of phosphoric acid, isooctadecyl ester primarily involves its surfactant properties. The compound reduces the surface tension between different phases, facilitating the formation of emulsions and improving the solubility of hydrophobic compounds. In biological systems, it can interact with lipid bilayers, altering membrane fluidity and permeability .
Comparison with Similar Compounds
Phosphoric acid, isooctadecyl ester can be compared with other phosphate esters such as:
Phosphoric acid, octadecyl ester: Similar in structure but with a straight-chain alkyl group.
Phosphoric acid, cetyl ester: Contains a shorter alkyl chain, leading to different surfactant properties.
Phosphoric acid, oleyl ester: Contains an unsaturated alkyl chain, affecting its reactivity and applications.
Conclusion
This compound is a versatile compound with significant applications in various fields. Its unique properties as a surfactant and its ability to undergo various chemical reactions make it valuable in both research and industrial settings.
Properties
CAS No. |
132324-29-9 |
|---|---|
Molecular Formula |
C18H39O4P |
Molecular Weight |
350.5 g/mol |
IUPAC Name |
16-methylheptadecyl dihydrogen phosphate |
InChI |
InChI=1S/C18H39O4P/c1-18(2)16-14-12-10-8-6-4-3-5-7-9-11-13-15-17-22-23(19,20)21/h18H,3-17H2,1-2H3,(H2,19,20,21) |
InChI Key |
SUQPHYAFSSXBNB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCCCCCCCCCCCCOP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


